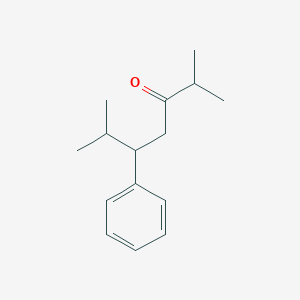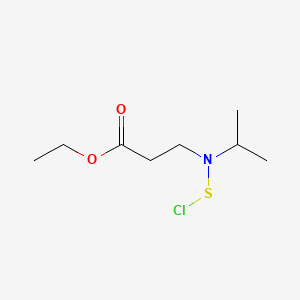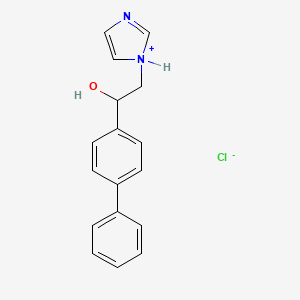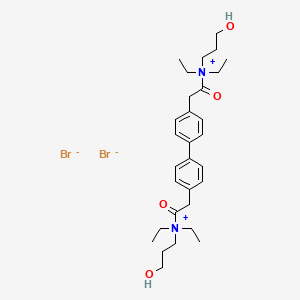
Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. Diethyl(3-hydroxypropyl)ammonium groups are then attached to the oxoethylene moieties. The final step involves the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dichloride
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, diiodide
Uniqueness
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is unique due to its specific bromide ions, which may confer distinct reactivity and biological properties compared to its chloride and iodide counterparts.
Propriétés
| 77985-01-4 | |
Formule moléculaire |
C30H46Br2N2O4 |
Poids moléculaire |
658.5 g/mol |
Nom IUPAC |
[2-[4-[4-[2-[diethyl(3-hydroxypropyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-diethyl-(3-hydroxypropyl)azanium;dibromide |
InChI |
InChI=1S/C30H46N2O4.2BrH/c1-5-31(6-2,19-9-21-33)29(35)23-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-30(36)32(7-3,8-4)20-10-22-34;;/h11-18,33-34H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
DMJRBYKPCIQLSL-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CCCO)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](CC)(CC)CCCO.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


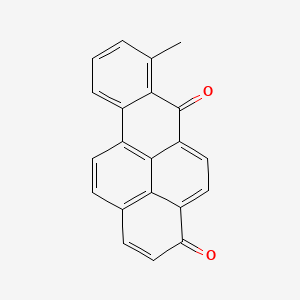
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/no-structure.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)


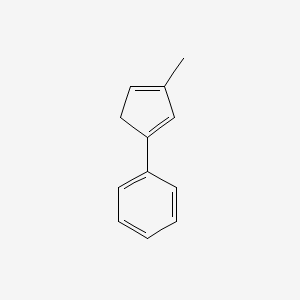
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
